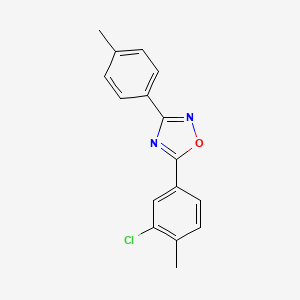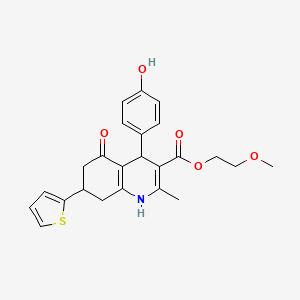![molecular formula C22H18ClN3O2 B11629389 4-chloro-N-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]benzamide](/img/structure/B11629389.png)
4-chloro-N-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-N-[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]benzamide is a complex organic compound that belongs to the class of benzodiazole derivatives. This compound is characterized by the presence of a benzodiazole ring fused with a benzamide moiety, and it is substituted with a phenoxyethyl group and a chlorine atom. Benzodiazole derivatives are known for their diverse pharmacological activities, making them significant in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of Benzodiazole Core: The benzodiazole core can be synthesized by the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of Phenoxyethyl Group: The phenoxyethyl group can be introduced through nucleophilic substitution reactions, where a suitable phenoxyethyl halide reacts with the benzodiazole intermediate.
Formation of Benzamide Moiety: The final step involves the formation of the benzamide moiety by reacting the intermediate with benzoyl chloride or benzamide under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
4-Chloro-N-[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the benzene ring or benzodiazole core are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halides, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.
科学的研究の応用
4-Chloro-N-[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]benzamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential pharmacological activities, such as anti-inflammatory, anti-cancer, and antimicrobial properties.
Biological Research: It is used as a tool compound to study various biological pathways and molecular targets, including enzyme inhibition and receptor binding.
Chemical Biology: The compound serves as a probe to investigate the structure-activity relationships of benzodiazole derivatives.
Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of other complex organic molecules.
作用機序
The mechanism of action of 4-chloro-N-[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.
Receptor Binding: Interacting with receptors on the cell surface or within the cell, modulating signal transduction pathways.
Pathway Modulation: Affecting various cellular pathways, including apoptosis, cell proliferation, and inflammation.
類似化合物との比較
Similar Compounds
4-Chloro-N-(2-phenoxyethyl)benzamide: A simpler analog without the benzodiazole core.
N-(2-Phenoxyethyl)-1H-benzimidazol-2-yl]benzamide: A similar compound with a benzimidazole core instead of benzodiazole.
4-Chloro-N-(2-phenoxyethyl)-1H-indole-2-yl]benzamide: A related compound with an indole core.
Uniqueness
4-Chloro-N-[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]benzamide is unique due to the presence of both the benzodiazole core and the phenoxyethyl group, which may confer distinct pharmacological properties and biological activities compared to its analogs. The combination of these structural features allows for specific interactions with molecular targets, making it a valuable compound in scientific research and potential therapeutic applications.
特性
分子式 |
C22H18ClN3O2 |
|---|---|
分子量 |
391.8 g/mol |
IUPAC名 |
4-chloro-N-[1-(2-phenoxyethyl)benzimidazol-2-yl]benzamide |
InChI |
InChI=1S/C22H18ClN3O2/c23-17-12-10-16(11-13-17)21(27)25-22-24-19-8-4-5-9-20(19)26(22)14-15-28-18-6-2-1-3-7-18/h1-13H,14-15H2,(H,24,25,27) |
InChIキー |
XKCFTEYTAQJUBW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2NC(=O)C4=CC=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 2-{(3E)-2-(3,4-dimethoxyphenyl)-3-[(4-fluorophenyl)(hydroxy)methylidene]-4,5-dioxopyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11629314.png)
![(4E)-5-(4-chlorophenyl)-4-[(4-ethoxyphenyl)(hydroxy)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione](/img/structure/B11629318.png)
![2-(allylamino)-3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11629322.png)
![(6Z)-6-{4-[2-(3,5-dimethylphenoxy)ethoxy]benzylidene}-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11629325.png)
![N,N-dibutyl-4,4-dimethyl-8-propyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine](/img/structure/B11629328.png)
![prop-2-en-1-yl 8-methyl-4-oxo-6-phenyl-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11629336.png)
![(2Z)-N-(3-chlorophenyl)-2-[(4-chlorophenyl)imino]-3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11629345.png)
![(2-{[2-(Diphenylphosphoryl)benzyl]oxy}phenyl)phosphonic acid](/img/structure/B11629355.png)

![(5E)-5-[(2,4-dichlorophenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-oxazolidin-4-one](/img/structure/B11629382.png)

![1-[3-(dimethylamino)propyl]-3-hydroxy-4-(3-methyl-4-propoxybenzoyl)-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11629404.png)

